Cas no 66068-38-0 (4-Nitrophenyl α-D-Maltopentaoside)

4-Nitrophenyl α-D-Maltopentaoside is a synthetic chromogenic substrate specifically designed for the assay of α-amylase activity. The compound releases 4-nitrophenol upon enzymatic hydrolysis, enabling spectrophotometric detection at 405 nm, which facilitates precise and sensitive quantification of enzyme kinetics. Its high purity and well-defined structure ensure reproducible results in research and diagnostic applications. The substrate is particularly useful for studying endo-acting amylases due to its maltopentaoside backbone, which mimics natural polysaccharide substrates. Its stability under standard laboratory conditions and compatibility with automated systems further enhance its utility in high-throughput screening and clinical diagnostics. This reagent is widely employed in enzymology and carbohydrate metabolism studies.
4-Nitrophenyl α-D-Maltopentaoside structure
66068-38-0 structure
Product Name:4-Nitrophenyl α-D-Maltopentaoside
CAS No:66068-38-0
MF:C36H55NO28
MW:949.811814546585
CID:502984
PubChem ID:10887546
Update Time:2025-06-07

4-Nitrophenyl α-D-Maltopentaoside Chemical and Physical Properties

Names and Identifiers

    • 4-Nitrophenyl α-D-maltopentaoside
    • ...
    • 4)-O-a-D-glucopyranosyl-(1&reg
    • 4-NITROPHENYL-ALPHA-D-MALTOPENTAOSIDE
    • 4-NITROPHENYL-α-D-MALTOPENTAOSIDE
    • (2R,3R,4S,5S,6R)-2-{[(2R,3S,4R,5R,6R)-6-{[(2R,3S,4R,5R,6R)-6-{[(2R,3S,4R,5R,6R)-6-{[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]ox
    • 4-Nitrophenyl
    • 66068-38-0
    • 4-Nitrophenyl a-D-maltopentaoside
    • 4-Nitrophenyl alpha-D-maltopentaoside, >=98%
    • a-D-Glucopyranoside,4-nitrophenyl O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-
    • (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
    • CHEMBL1761814
    • A-D-maltopentaoside
    • 4-Nitrophenyl α-D-Maltopentaoside
    • Inchi: 1S/C36H55NO28/c38-5-12-17(43)18(44)23(49)33(57-12)62-29-14(7-40)59-35(25(51)20(29)46)64-31-16(9-42)61-36(27(53)22(31)48)65-30-15(8-41)60-34(26(52)21(30)47)63-28-13(6-39)58-32(24(50)19(28)45)56-11-3-1-10(2-4-11)37(54)55/h1-4,12-36,38-53H,5-9H2/t12-,13-,14-,15-,16-,17-,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32+,33-,34-,35-,36-/m1/s1
    • InChI Key: YXGBAQKCCMQLGH-MYPSSPKESA-N
    • SMILES: O([C@@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O[C@@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O[C@@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)O)O)O)O)[C@@H]1[C@@H](CO)O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]1[C@@H](CO)O[C@@H]([C@@H]([C@H]1O)O)OC1C=CC(=CC=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 949.29100
  • Monoisotopic Mass: 209.097127
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 16
  • Hydrogen Bond Acceptor Count: 28
  • Heavy Atom Count: 65
  • Rotatable Bond Count: 15
  • Complexity: 1480
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 24
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Color/Form: White powder
  • PSA: 461.80000
  • LogP: -9.40650
  • Solubility: Not determined

4-Nitrophenyl α-D-Maltopentaoside Security Information

  • WGK Germany:3
  • Hazard Category Code: 20/21/22-36/37/38
  • Safety Instruction: S26-S36
  • FLUKA BRAND F CODES:8-10-21
  • Hazardous Material Identification: Xn
  • Storage Condition:2-8°C
  • Risk Phrases:R20/21/22; R36/37/38

4-Nitrophenyl α-D-Maltopentaoside Customs Data

  • HS CODE:29400090

4-Nitrophenyl α-D-Maltopentaoside Pricemore >>

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Additional information on 4-Nitrophenyl α-D-Maltopentaoside

4-Nitrophenyl α-D-Maltopentaoside (CAS No. 66068-38-0): An Overview of Its Structure, Applications, and Recent Research Advances

4-Nitrophenyl α-D-Maltopentaoside (CAS No. 66068-38-0) is a complex carbohydrate derivative that has gained significant attention in the fields of chemical biology and pharmaceutical research. This compound is a maltopentaose derivative, where the reducing end of the maltopentaose is modified with a 4-nitrophenyl group. The unique structure of 4-Nitrophenyl α-D-Maltopentaoside makes it an important tool in various biochemical and pharmaceutical applications.

The chemical structure of 4-Nitrophenyl α-D-Maltopentaoside consists of five glucose units linked by α-1,4 glycosidic bonds, with the 4-nitrophenyl group attached to the anomeric carbon of the terminal glucose unit. This modification imparts specific properties to the compound, such as enhanced solubility and reactivity, which are crucial for its applications in enzyme assays and other biochemical studies.

In recent years, 4-Nitrophenyl α-D-Maltopentaoside has been extensively used as a substrate in enzyme assays to study the activity and specificity of glycosidases and glycosyltransferases. These enzymes play critical roles in various biological processes, including carbohydrate metabolism, cell signaling, and pathogen recognition. The use of 4-Nitrophenyl α-D-Maltopentaoside in these assays provides valuable insights into the mechanisms of enzyme action and can aid in the development of novel therapeutic agents.

One of the key advantages of using 4-Nitrophenyl α-D-Maltopentaoside in enzyme assays is its high sensitivity and specificity. The 4-nitrophenyl group can be easily cleaved by glycosidases, releasing p-nitrophenol, which can be quantified spectrophotometrically at 405 nm. This allows for precise measurement of enzyme activity and kinetic parameters, making it an ideal substrate for high-throughput screening (HTS) applications.

Beyond its use in enzyme assays, 4-Nitrophenyl α-D-Maltopentaoside has also found applications in the development of diagnostic tools and therapeutic agents. For instance, it has been used to study the interaction between carbohydrates and proteins, which is essential for understanding various diseases such as diabetes and cancer. Additionally, the compound has been explored as a potential inhibitor of glycosidases involved in pathogenic processes, offering new avenues for drug discovery.

Recent research has also highlighted the potential of 4-Nitrophenyl α-D-Maltopentaoside in the field of glycobiology. Glycobiology is an interdisciplinary field that focuses on the study of carbohydrates and their roles in biological systems. The unique structure of 4-Nitrophenyl α-D-Maltopentaoside makes it a valuable tool for investigating carbohydrate-protein interactions and glycan structures. Studies have shown that this compound can be used to probe the binding sites of lectins and other carbohydrate-binding proteins, providing insights into their functional mechanisms.

In addition to its biochemical applications, 4-Nitrophenyl α-D-Maltopentaoside has been investigated for its potential therapeutic uses. For example, it has been studied as a prodrug candidate for targeted drug delivery systems. The compound can be designed to release its active moiety upon cleavage by specific enzymes present at disease sites, thereby enhancing drug efficacy and reducing side effects. This approach has shown promise in preclinical studies for treating various conditions, including infectious diseases and metabolic disorders.

The synthesis of 4-Nitrophenyl α-D-Maltopentaoside involves multiple steps, including the protection and deprotection of hydroxyl groups on the maltopentaose backbone and the introduction of the 4-nitrophenyl group at the reducing end. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, making it more accessible for research purposes.

In conclusion, 4-Nitrophenyl α-D-Maltopentaoside (CAS No. 66068-38-0) is a versatile compound with a wide range of applications in chemical biology and pharmaceutical research. Its unique structure and properties make it an invaluable tool for studying enzyme activity, developing diagnostic tools, exploring therapeutic potentials, and advancing our understanding of glycobiology. As research continues to uncover new insights into its mechanisms and applications, 4-Nitrophenyl α-D-Maltopentaoside is likely to play an increasingly important role in various scientific disciplines.

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